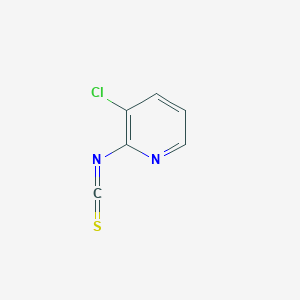
3-Chloro-2-isothiocyanatopyridine
描述
3-Chloro-2-isothiocyanatopyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-isothiocyanatopyridine involves the reaction of 3-chloro-2-aminopyridine with thiophosgene. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows:
3-Chloro-2-aminopyridine+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide and a base such as sodium hydride to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Chloro-2-isothiocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Bases such as triethylamine or sodium hydride.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Resulting from nucleophilic substitution of the chlorine atom.
科学研究应用
3-Chloro-2-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Utilized in the preparation of functional materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Chloro-2-isothiocyanatopyridine primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential use as an antimicrobial and anticancer agent .
相似化合物的比较
Similar Compounds
3-Chloro-2-aminopyridine: The precursor in the synthesis of 3-Chloro-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the chlorine substituent but shares similar reactivity.
4-Chloro-2-isothiocyanatopyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
属性
IUPAC Name |
3-chloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUGFRXADMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615277 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61737-23-3 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
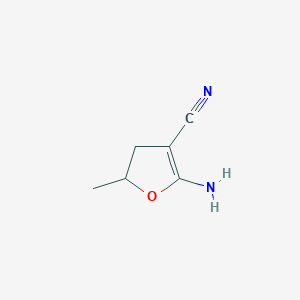
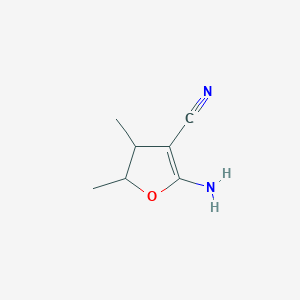


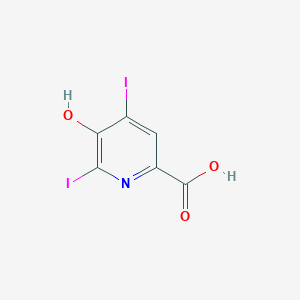
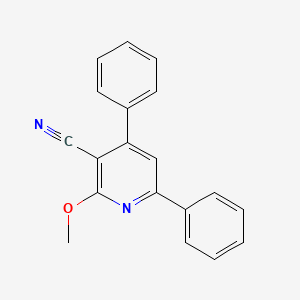
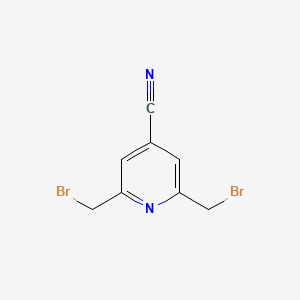

![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)


![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)

![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)
